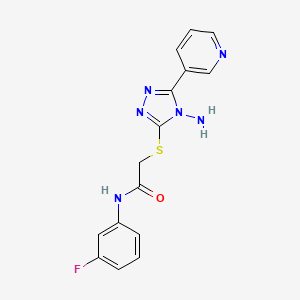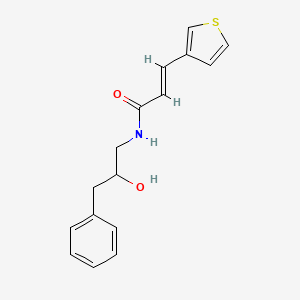
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate . Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide involves chemical reactions of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O, and dimethyl sulfoxide under certain conditions . TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide includes a pyridine ring, a trifluoromethyl group (-CF3), and an amino group (-NH2). The presence of these groups bestows many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide include the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of NaOH, H2O, and dimethyl sulfoxide . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound could be used in the synthesis of new drug molecules, particularly those targeting diseases where modifications to the molecular structure can lead to improved efficacy or reduced side effects.
Agrochemical Synthesis
Trifluoromethylpyridines are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names. The compound could serve as an intermediate in the synthesis of novel agrochemicals that require the unique physicochemical properties conferred by the trifluoromethyl group.
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethylpyridines have applications in veterinary medicine. They can be part of the formulation for veterinary drugs, contributing to the treatment of diseases in animals. The compound’s derivatives have been used in approved veterinary products, and it may be involved in the development of new treatments .
Organic Synthesis Intermediates
The compound can act as an intermediate in organic synthesis processes. Its derivatives are crucial for creating various organic molecules, which can then be used in further chemical reactions to produce a wide range of products .
Material Science
In material science, the compound’s derivatives could be used in the synthesis of metal-organic frameworks (MOFs). MOFs are used for various applications, including gas storage, separation, and catalysis. The unique properties of the trifluoromethyl group may contribute to the development of MOFs with enhanced performance .
Corrosion Inhibition
The compound’s derivatives have shown potential as corrosion inhibitors. These inhibitors can protect metals from corrosion, which is crucial in extending the life of metal structures and components in various industries .
Catalysis
Due to the unique characteristics of the trifluoromethyl group and the pyridine moiety, derivatives of this compound can be used as catalysts in chemical reactions. They can influence the rate and selectivity of reactions, making them valuable in industrial processes .
Fluorine Chemistry Research
The compound is also significant in the field of fluorine chemistry, where researchers explore the effects of fluorine atoms on the biological activities and physical properties of compounds. It can be used in studies to develop new fluorinated organic chemicals, which are increasingly important in various fields .
Mécanisme D'action
Target of Action
It’s known that bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their pharmacological activities .
Result of Action
Similar compounds are known to exhibit a broad spectrum of biological activities .
Action Environment
It’s known that the development of fluorinated organic chemicals, including similar compounds, is becoming an increasingly important research topic due to their unique behaviors .
Propriétés
IUPAC Name |
2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-2-4(8(9,10)11)5(7(13)15)6(12)14-3/h2H,1H3,(H2,12,14)(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJCWZXLWVSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78451-28-2 |
Source


|
| Record name | 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
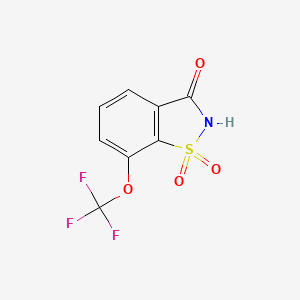
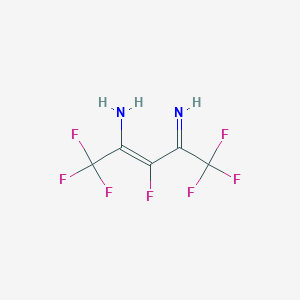
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)


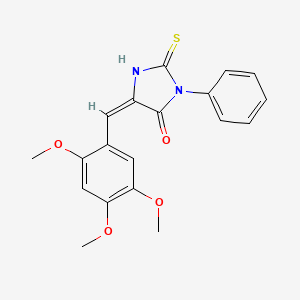
![methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2952101.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)

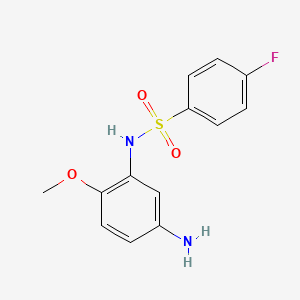
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)
